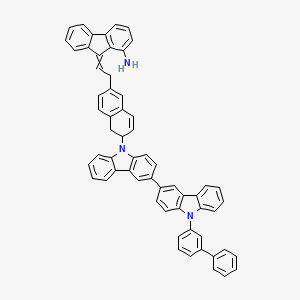
Formvar(R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formvar® is a thermoplastic resin that belongs to the family of polyvinyl formals. It is synthesized from polyvinyl alcohol and formaldehyde, often copolymerized with polyvinyl acetate. Formvar® is known for its excellent electrical insulation properties, flexibility, and resistance to abrasion and water. It is widely used in various applications, including coatings, adhesives, and molding materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formvar® is synthesized through the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs in an aqueous medium, where polyvinyl alcohol is dissolved, and formaldehyde is added gradually. The mixture is then heated to promote the formation of polyvinyl formal. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Industrial Production Methods
In industrial settings, the production of Formvar® involves large-scale reactors where the reaction between polyvinyl alcohol and formaldehyde is carried out under controlled conditions. The resulting polyvinyl formal is then precipitated, washed, and dried to obtain the final resin. The resin can be further processed into various forms, such as films, coatings, and adhesives .
Chemical Reactions Analysis
Types of Reactions
Formvar® undergoes several types of chemical reactions, including:
Oxidation: Formvar® can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, although they are less common.
Substitution: Formvar® can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often in an aqueous or alcoholic medium.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups onto the polymer chain .
Scientific Research Applications
Formvar® has a wide range of scientific research applications, including:
Mechanism of Action
Formvar® exerts its effects primarily through its physical and chemical properties. Its high softening point and strong electrical insulation properties make it an ideal material for various applications. The polymer’s flexibility and resistance to abrasion and water contribute to its durability and effectiveness in different environments. The molecular targets and pathways involved in its action are related to its interaction with other materials and its ability to form stable films and coatings .
Comparison with Similar Compounds
Formvar® can be compared with other similar compounds, such as:
Polyvinyl acetate: While both are derived from polyvinyl alcohol, polyvinyl acetate is more commonly used as an adhesive and has different mechanical properties.
Polyvinyl butyral: Similar to Formvar®, polyvinyl butyral is used in applications requiring flexibility and adhesion, such as laminated safety glass.
Polyvinyl chloride: Known for its rigidity and durability, polyvinyl chloride is used in construction and piping applications.
Formvar® stands out due to its unique combination of flexibility, electrical insulation properties, and resistance to abrasion and water, making it suitable for a wide range of specialized applications .
Properties
CAS No. |
63148-64-1 |
|---|---|
Molecular Formula |
C61H43N3 |
Molecular Weight |
818.0 g/mol |
IUPAC Name |
9-[2-[6-[3-[9-(3-phenylphenyl)carbazol-3-yl]carbazol-9-yl]-5,6-dihydronaphthalen-2-yl]ethylidene]fluoren-1-amine |
InChI |
InChI=1S/C61H43N3/c62-56-21-11-20-52-48-16-4-5-17-49(48)53(61(52)56)31-25-39-24-26-43-36-47(30-27-42(43)34-39)64-58-23-9-7-19-51(58)55-38-45(29-33-60(55)64)44-28-32-59-54(37-44)50-18-6-8-22-57(50)63(59)46-15-10-14-41(35-46)40-12-2-1-3-13-40/h1-24,26-35,37-38,47H,25,36,62H2 |
InChI Key |
HGJQHSCCODDZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC2=C1C=CC(=C2)CC=C3C4=CC=CC=C4C5=C3C(=CC=C5)N)N6C7=C(C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C16 |
Related CAS |
63148-64-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
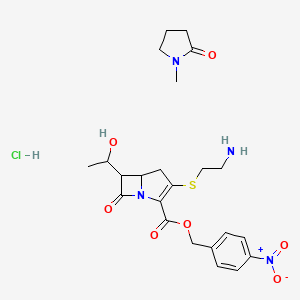
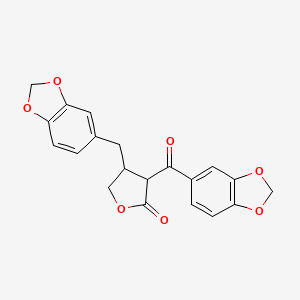
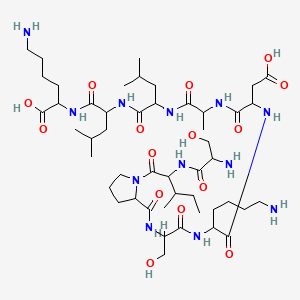



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
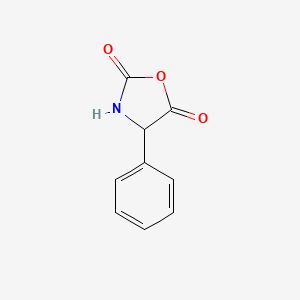
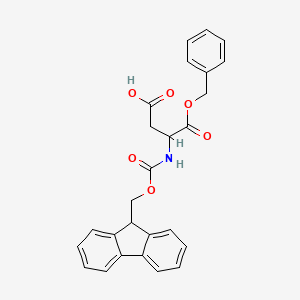
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
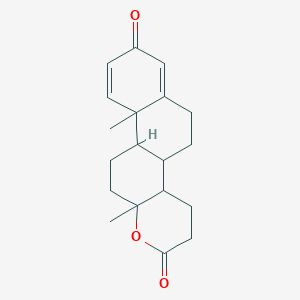
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
